molecular formula C17H16 B14562687 1,1'-(Prop-1-yne-1,3-diyl)bis(4-methylbenzene) CAS No. 61692-91-9

1,1'-(Prop-1-yne-1,3-diyl)bis(4-methylbenzene)

Cat. No.: B14562687
CAS No.: 61692-91-9
M. Wt: 220.31 g/mol
InChI Key: XBLYIINURDEZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(p-tolyl)-1-propyne is an organic compound characterized by the presence of two p-tolyl groups attached to a propyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(p-tolyl)-1-propyne can be synthesized through various methods, including the coupling of p-tolylacetylene with p-tolylmagnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of 1,3-Bis(p-tolyl)-1-propyne may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(p-tolyl)-1-propyne undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of p-tolyl ketones or carboxylic acids.

    Reduction: Formation of p-tolyl alkenes or alkanes.

    Substitution: Introduction of various functional groups, such as halides, hydroxyl groups, or amino groups.

Scientific Research Applications

1,3-Bis(p-tolyl)-1-propyne has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(p-tolyl)-1-propyne involves its interaction with molecular targets through its triple bond and aromatic rings. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, resulting in various chemical transformations. The specific pathways and targets depend on the nature of the reactions and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1-propyne: Similar structure but with phenyl groups instead of p-tolyl groups.

    1,3-Bis(4-methoxyphenyl)-1-propyne: Contains methoxy-substituted phenyl groups.

    1,3-Bis(4-chlorophenyl)-1-propyne: Contains chloro-substituted phenyl groups.

Uniqueness

1,3-Bis(p-tolyl)-1-propyne is unique due to the presence of p-tolyl groups, which impart specific electronic and steric properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

61692-91-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1-methyl-4-[3-(4-methylphenyl)prop-1-ynyl]benzene

InChI

InChI=1S/C17H16/c1-14-6-10-16(11-7-14)4-3-5-17-12-8-15(2)9-13-17/h6-13H,4H2,1-2H3

InChI Key

XBLYIINURDEZMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC#CC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.